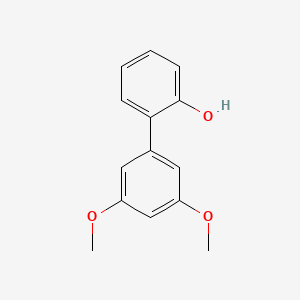

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

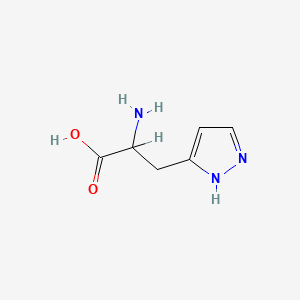

“tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 887583-57-5. It has a molecular weight of 294.37 . This compound is stored at room temperature and is in powder form .

Synthesis Analysis

This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .

Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a precursor in the synthesis of fentanyl and its analogues .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.37 . It is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate:

Pharmaceutical Intermediates

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs, including those targeting the central nervous system and cardiovascular diseases .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as amide formation, sulfonamide synthesis, and Mannich reactions. These reactions are fundamental in the development of new chemical entities for research and industrial applications .

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is utilized in the design and synthesis of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with potential activity against a range of diseases, including cancer, neurological disorders, and infectious diseases .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the development of PROTACs, which are bifunctional molecules designed to target and degrade specific proteins within cells. The piperidine moiety in this compound can be modified to link with ligands that bind to target proteins, facilitating their degradation and offering a novel approach to drug discovery .

Neuropharmacology

Research in neuropharmacology has leveraged tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate to study its effects on neurotransmitter systems. Its derivatives have been investigated for their potential to modulate receptors and transporters in the brain, which could lead to new treatments for psychiatric and neurological disorders .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard and in the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate and reliable measurements in various research and industrial settings .

Biochemical Research

In biochemical research, tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is used to study enzyme interactions and protein-ligand binding. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.

Sigma-Aldrich Springer UNODC Sigma-Aldrich Springer Sigma-Aldrich : Atlantis Press : Springer

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Given that this compound is a precursor used in the synthesis of fentanyl, its future use may be influenced by efforts to control the opioid crisis. The UNODC has placed this compound under international control, which allows governments to seize illicit shipments of these chemicals . This measure also enables governments to prevent their diversion from licit industry and collaborate more closely across international borders .

Mécanisme D'action

Target of Action

Tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors in the central nervous system .

Mode of Action

Fentanyl, the end product, binds to the mu-opioid receptors, mimicking the effects of endogenous opioids by mediating analgesic and euphoric effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The specific pathways depend on the synthesis method used . Once synthesized, fentanyl interacts with the opioid receptor pathways, leading to inhibition of pain signals and release of dopamine, which can cause feelings of euphoria .

Pharmacokinetics

It has a rapid onset and short duration of action .

Result of Action

The primary result of the action of this compound is the production of fentanyl or its analogues. These substances can have potent analgesic effects but also carry a high risk of addiction and overdose .

Action Environment

The action environment of this compound is primarily the chemical reactions involved in the synthesis of fentanyl. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis . Once synthesized, the effects of fentanyl can be influenced by various factors, including the individual’s metabolism, the presence of other substances, and the route of administration .

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDHLEBSDRZKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133616 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | |

CAS RN |

1707369-76-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)